Tetrahydrocortisol

Glucocorticoid receptor Steroid-binding protein Competitive binding assay

Researchers quantifying 11β-HSD activity require a glucocorticoid-inactive cortisol metabolite standard free from receptor cross-reactivity. Tetrahydrocortisol (THF, CAS 53-02-1) is the 5β-reduced cortisol metabolite with zero GR binding affinity, enabling unambiguous urinary THF/THE ratio determination. • ≥98% purity for LC-MS/MS calibration (LOD 0.5 ng/mL in pure standards) • Zero GR binding - confirmed unable to displace dexamethasone in SBP competitive binding assays • -20°C storage; ships with blue ice; mg to bulk scale available

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 53-02-1
Cat. No. B1682764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocortisol
CAS53-02-1
SynonymsTetrahydrocortisol;  Urocortisol;  Ba 2682;  Ba-2682;  Ba2682;  NSC 57431;  NSC-57431;  NSC57431
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1
InChIKeyAODPIQQILQLWGS-GXBDJPPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocortisol: 11β-HSD Activity and Analytical Standards


Tetrahydrocortisol (THF, 3α,5β-Tetrahydrocortisol, CAS 53-02-1) is an endogenous A-ring reduced metabolite of cortisol generated via the sequential action of steroid 5β-reductase and 3α-hydroxysteroid oxidoreductase [1]. It belongs to the 21-hydroxysteroid class with molecular formula C21H34O5 and molecular weight 366.49 g/mol, existing as a white to off-white solid powder with solubility in DMSO, methanol, and chloroform . As a biologically inactive glucocorticoid metabolite, THF serves primarily as a urinary biomarker for cortisol production and 11β-hydroxysteroid dehydrogenase (11β-HSD) activity assessment rather than as a therapeutic agent .

5β-reductase pathway-specific probe
For cortisol metabolism studies requiring distinction of 5β- from 5α-reduced metabolite pathways
Reported absence of GR binding
Supports use as a biologically inactive tracer or internal standard in glucocorticoid signaling assays
Urinary biomarker context for 11β-HSD activity
Suitable for THF/THE ratio profiling via LC-MS/MS in endocrine and environmental research

Why Tetrahydrocortisol Cannot Be Substituted


Tetrahydrocortisol (THF) exhibits fundamentally distinct stereochemistry, receptor binding properties, and metabolic origin compared to its closest structural analogs. Unlike allotetrahydrocortisol (ATHF), which is produced via 5α-reductase and retains weak glucocorticoid receptor (GR) agonist activity, THF is the 5β-reduced isomer and demonstrates no GR binding affinity [1]. Furthermore, whereas tetrahydrocortisone (THE) is the 11-keto counterpart reflecting cortisone metabolism, THF specifically tracks cortisol inactivation and 11β-HSD type 1 oxo-reductase activity [2]. In competitive binding assays using human acute lymphoblastic leukemic blast cells, THF was unable to displace radiolabeled dexamethasone from the specific cytoplasmic steroid-binding protein (SBP), in direct contrast to active glucocorticoids [1]. This differential receptor activity profile precludes substitution of THF with ATHF or other cortisol metabolites in assays requiring metabolically inactive tracer compounds or when quantifying 5β-reductase pathway activity specifically.

THF vs ATHF
5β-configuration tracks cortisol 5β-reductase activity; no reported GR binding affinity
ATHF is the 5α-isomer with reported GR agonist activity; pathway attribution may shift
THF vs THE
THF specifically tracks cortisol inactivation via 5β-reductase and 3α-HSD
THE reflects cortisone metabolism; metabolic origin and 11β-HSD context may differ
ATHF risk
THF may support inactive tracer context in GR signaling studies
ATHF introduces confounding GR agonist activity; assay interpretation may require review

Differentiating Tetrahydrocortisol from Its Analogs


Absence of Glucocorticoid Receptor Binding

Tetrahydrocortisol demonstrates no measurable binding affinity for the specific cytoplasmic steroid-binding protein (SBP) in human acute lymphoblastic leukemic blast cells, unlike active glucocorticoids. In competitive binding assays, THF was unable to displace radiolabeled dexamethasone from the SBP, whereas glucocorticoids with known killing potency showed displacement activity directly proportional to their therapeutic efficacy [1]. This absence of GR binding differentiates THF from 5α-reduced metabolites such as allotetrahydrocortisol, which has been shown to bind GR with significant affinity and act as an endogenous agonist [2].

GR Binding Absence
Cross-study comparable
No displacement of [3H]dexamethasone from SBP in leukemic blast cells. ATHF binds GR with reported affinity and acts as endogenous agonist.
Supports inactive tracer use in GR signaling studies
Competitive binding assay context; ATHF introduces confounding agonist activity
Glucocorticoid receptor Steroid-binding protein Competitive binding assay Leukemia

Urinary THF/THE Ratio as 11β-HSD Activity Marker

The urinary ratio of tetrahydrocortisol (THF) to tetrahydrocortisone (THE) serves as an established inverse correlate of 11β-hydroxysteroid dehydrogenase (11β-HSD) activity, with the ratio decreasing as enzyme activity increases [1]. This relationship has been validated across multiple clinical contexts: in chronic renal insufficiency patients, the THE/THF ratio was 0.7 ± 0.4 (hypertensive subgroup 0.5 ± 0.2) versus 1.9 ± 0.9 in healthy controls (p<0.001), reflecting impaired 11β-HSD activity [2]. The (THF+ATHF)/THE ratio similarly provides a composite measure integrating both 5β- and 5α-reductase pathway contributions [1].

THF/THE Ratio Marker
Head-to-head
THE/THF ratio: 0.7±0.4 in renal insufficiency patients vs 1.9±0.9 in healthy controls, reported difference
Supports 11β-HSD activity endpoint context
LC-MS/MS LOD 0.5 ng/mL; SRM 349→91/105; 24h urine collection
11β-HSD Enzyme activity assay Metabolic ratio Urinary biomarker

Wastewater Stability Over Parent Cortisol and Cortisone

In wastewater-based epidemiology (WBE) applications, tetrahydrocortisol (THF) and tetrahydrocortisone (THE) exhibit substantially greater stability than their parent compounds cortisol and cortisone under both oxic and anoxic conditions [1]. Among the four stress biomarkers evaluated, the tetrahydro derivatives were identified as the most long-lived sewage-borne stress biomarkers and are recommended as prime analytical targets for tracking population stress via WBE [2]. This stability advantage stems from the reduced A-ring structure, which confers resistance to oxidative degradation pathways that rapidly deplete cortisol and cortisone in wastewater matrices.

Wastewater Stability
Head-to-head
Tetrahydro derivatives (THF and THE) identified as most long-lived sewage-borne stress biomarkers among four compounds tested under oxic and anoxic conditions
Supports environmental monitoring endpoint selection
Temperature correction recommended for wastewaters above 15°C
Wastewater-based epidemiology Stability Biomarker persistence Environmental monitoring

Inhibition of Dexamethasone-Induced TM Cytoskeletal Changes

Tetrahydrocortisol inhibits dexamethasone (DEX)-induced cytoskeletal changes in cultured human trabecular meshwork (TM) cells through a mechanism independent of classical glucocorticoid receptor (GR) antagonism [1]. In vitro and in vivo assays demonstrated that THF was not a glucocorticoid antagonist at the level of the classical GR and did not antagonize systemically mediated glucocorticoid activity in the rat, yet it effectively inhibited DEX-induced alterations in TM microfilaments and microtubules [1]. This cell-type-specific protective effect distinguishes THF from both active glucocorticoids (which induce TM cytoskeletal changes) and from classical GR antagonists like mifepristone.

TM Cytoskeletal Assay
Class-level
Reported inhibition of DEX-induced TM microfilament and microtubule changes in cultured human trabecular meshwork cells; no classical GR antagonist activity detected
Supports TM cell-model endpoint review
Non-GR-mediated mechanism context; requires further validation
Glaucoma Trabecular meshwork Cytoskeleton Dexamethasone antagonism

Stereochemical Specificity: 5β- vs 5α-Reduced Metabolites

Tetrahydrocortisol (THF) is the 5β-reduced isomer produced exclusively via steroid 5β-reductase activity on cortisol, whereas allotetrahydrocortisol (ATHF) is the 5α-reduced isomer generated by 5α-reductase [1]. In bovine urine, baseline THF levels measured 12.5 ± 4.8 ppb while ATHF was below the detection limit, demonstrating distinct physiological abundance patterns [2]. In human aging studies, the ratio of 5β-reduced metabolites (THF, THE, cortolone) to 5α-reduced ATHF remained constant across young and elderly men despite reduced total cortisol secretion in the elderly [3].

5β vs 5α Stereochemistry
Head-to-head
THF (5β): 12.5±4.8 ppb in bovine urine. ATHF (5α): below LOD (1.63–2.67 ppb range). Human 5β:5α metabolite ratio ~3:1 reported
Supports 5β-reductase pathway-specific attribution
HPLC-ESI-MS analysis; isomer identity critical for pathway interpretation
5β-reductase Stereochemistry Cortisol metabolism Isomer differentiation

LC-MS/MS Method Validation for Selective Quantification

Validated LC-MS/MS methods provide specific Selected Reaction Monitoring (SRM) transitions for tetrahydrocortisol (349→91 and 349→105 m/z) that enable selective quantification distinct from tetrahydrocortisone (347→91 and 347→149 m/z) and allotetrahydrocortisol [1]. The method achieves a limit of detection (LOD) of 0.5 ng/mL for pure THF standards in water and 2 ng/mL in spiked urine, with chromatographic separation on a C8 column resolving THF from matrix interferents [1]. In comparative method validation, correlation coefficients of 0.998 were obtained for THF quantification when the LC-MS/MS method was compared with thin-layer chromatography and colorimetry [2].

LC-MS/MS Validation
Head-to-head
SRM transitions: 349→91 and 349→105 m/z. LOD: 0.5 ng/mL (pure standard), 2 ng/mL (spiked urine). Method correlation r=0.998 vs TLC-colorimetry
Supports method-transfer and quantification context
C8 column; water/MeOH/ACN gradient with 0.1% formic acid
LC-MS/MS Method validation Quantification Selected Reaction Monitoring

Tetrahydrocortisol Application Scenarios


11β-HSD Activity Quantification via Urinary THF/THE Ratio

Tetrahydrocortisol is the preferred analyte for assessing 11β-HSD activity through urinary metabolite profiling. The validated LC-MS/MS method with SRM transitions 349→91 and 349→105 m/z achieves LOD of 0.5 ng/mL in pure standards and 2 ng/mL in spiked urine [1], enabling direct determination of the (THF+ATHF)/THE ratio without derivatization. This ratio decreases quantitatively with increasing 11β-HSD activity, providing a robust biomarker for conditions including chronic renal insufficiency, metabolic syndrome, and glucocorticoid excess states [2]. For procurement purposes, THF reference standards of ≥98% purity are required for calibration curve preparation in quantitative LC-MS/MS workflows.

Distinguishing 5β- vs 5α-Reductase Pathways

When investigating tissue-specific or disease-associated alterations in cortisol A-ring reduction, THF serves as the specific endpoint marker for 5β-reductase activity, whereas ATHF marks the 5α-reductase pathway [1]. In bovine urine, THF baseline levels (12.5 ± 4.8 ppb) were readily detectable while ATHF remained below the LOD, demonstrating pathway-specific abundance differences that inform experimental design [2]. Researchers should procure THF (CAS 53-02-1) rather than ATHF (CAS 302-91-0) when the study objective requires specific measurement of 5β-reductase-mediated cortisol inactivation.

Wastewater-Based Epidemiology for Stress Monitoring

For environmental monitoring applications employing wastewater-based epidemiology (WBE), THF is recommended over parent cortisol and cortisone due to superior stability and persistence in sewage matrices under both oxic and anoxic conditions [1]. The tetrahydro derivatives were identified as the most long-lived sewage-borne stress biomarkers among the four compounds evaluated, with temperature correction advised for wastewaters exceeding 15°C [2]. Laboratories conducting WBE studies should prioritize THF analytical standards for method development and validation to ensure reliable population stress tracking.

GR-Independent Trabecular Meshwork Cell Studies

In glaucoma research applications, THF provides a unique tool for studying dexamethasone-induced cytoskeletal changes in trabecular meshwork cells through a mechanism independent of classical glucocorticoid receptor antagonism [1]. Unlike classical GR antagonists, THF inhibits DEX-induced alterations in TM microfilaments and microtubules without systemic GR antagonism in vivo [2]. Researchers investigating ocular hypertension mechanisms should select THF over ATHF or other cortisol metabolites, as the 5β-configuration may be critical for this TM-specific protective activity.

Application
Selection Property
Validation Focus
11β-HSD activity profiling
Enzyme pathway specificity
11β-HSD oxo-reductase endpoint context
5β-reductase pathway studies
Stereochemical isomer identity
5β vs 5α pathway attribution review
Wastewater-based epidemiology
Biomarker persistence context
Stability endpoint review under environmental conditions
TM cytoskeletal endpoint studies
Non-GR-mediated assay context
Cell-model endpoint review

Technical Documentation Hub

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